"Adenosine 3',5'-diphosphate"
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Overview
Description
Adenosine-3’,5’-bisphosphate is a form of an adenosine nucleotide with two phosphate groups attached to different carbons in the ribose ring. This is distinct from adenosine diphosphate, where the two phosphate groups are attached in a chain to the 5’ carbon atom in the ring . Adenosine-3’,5’-bisphosphate is produced as a product of sulfotransferase enzymes from the donation of a sulfate group from the coenzyme 3’-phosphoadenosine-5’-phosphosulfate .
Preparation Methods
Adenosine-3’,5’-bisphosphate is produced as a product of sulfotransferase enzymes from the donation of a sulfate group from the coenzyme 3’-phosphoadenosine-5’-phosphosulfate . This product is then hydrolyzed by 3’ (2’),5’-bisphosphate nucleotidase to give adenosine monophosphate, which can then be recycled into adenosine triphosphate . Industrial production methods typically involve enzymatic synthesis using these pathways .
Chemical Reactions Analysis
Adenosine-3’,5’-bisphosphate undergoes hydrolysis to produce adenosine monophosphate and orthophosphate . This reaction is catalyzed by specific enzymes such as 3’ (2’),5’-bisphosphate nucleotidase . The compound can also be involved in other hydrolytic reactions, particularly in the presence of enzymes from the amidohydrolase superfamily .
Scientific Research Applications
Adenosine-3’,5’-bisphosphate has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Adenosine-3’,5’-bisphosphate is similar to other adenosine nucleotides such as adenosine diphosphate and adenosine monophosphate. its unique structure, with two phosphate groups attached to different carbons in the ribose ring, distinguishes it from adenosine diphosphate, where the phosphate groups are attached in a chain to the 5’ carbon atom . Similar compounds include:
- Adenosine diphosphate
- Adenosine monophosphate
- 3’-Phosphoadenosine-5’-phosphosulfate
Properties
IUPAC Name |
[5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTCPDAXWFLDIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O10P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862518 |
Source
|
Record name | 9-(3,5-Di-O-phosphonopentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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